molecular formula C4H6N6O B13799666 2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one CAS No. 6703-54-4

2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one

Cat. No.: B13799666
CAS No.: 6703-54-4
M. Wt: 154.13 g/mol
InChI Key: AULZAEJAJNRFGD-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one: is a heterocyclic compound that features a unique structure combining an imidazole ring with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation, where electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-1,3,5-triazines . This method is straightforward and can be applied on a gram scale.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned I2-mediated annulation process. This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties. Its heterocyclic structure lends itself to applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.

    Triazine: A six-membered heterocyclic compound with three nitrogen atoms.

    Imidazo[1,2-a][1,3,5]triazine: A related compound with a similar structure but different ring fusion.

Uniqueness: 2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one is unique due to its combination of an imidazole ring with a triazine ring, providing a distinct structural framework

Properties

CAS No.

6703-54-4

Molecular Formula

C4H6N6O

Molecular Weight

154.13 g/mol

IUPAC Name

2-amino-3,5-dihydro-1H-imidazo[4,5-d]triazin-4-one

InChI

InChI=1S/C4H6N6O/c5-10-8-3-2(4(11)9-10)6-1-7-3/h1,8H,5H2,(H,6,7)(H,9,11)

InChI Key

AULZAEJAJNRFGD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NN(N2)N

Origin of Product

United States

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